Enhanced Lipophilicity vs. Carboxylic Acid Analog BT2 Drives Membrane Permeability Profile
The target compound exhibits a computed XLogP3-AA of 6.9, which is a massive increase in lipophilicity compared to the carboxylic acid analog BT2 (XLogP3-AA ~3.5 for the acid form, or lower for its ionized state at physiological pH) [1]. This ~3.4 log unit increase predicts significantly enhanced passive membrane permeability but dramatically reduced aqueous solubility, a critical trade-off first demonstrated for this scaffold class where BT3, a different amide prodrug, was specifically designed to alter cellular uptake [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.9 |
| Comparator Or Baseline | ~3.5 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, BT2) |
| Quantified Difference | Δ ~3.4 log units |
| Conditions | Computed physicochemical property (PubChem). |
Why This Matters
This quantifiable difference means researchers must select this compound for permeability-limited assays and BT2 for solubility-sensitive assays; they are not interchangeable for cellular or in vivo BDK studies.
- [1] PubChem Compound Summary for CID 3128603; Computed XLogP3-AA value of 6.9. View Source
- [2] Tso SC, et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014 Jul 25;289(30):20583-93. View Source
